molecular formula C16H18N2O5S2 B4294361 METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B4294361
M. Wt: 382.5 g/mol
InChI Key: SZCGKRITYPADFI-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes an acetylamino group, an isobutylthio group, and a nitro group attached to a benzothiophene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the acetylamino, isobutylthio, and nitro groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes optimizing reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetylamino and isobutylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(acetylamino)-2-thiophenecarboxylate
  • Methyl 3-(acetylamino)-4-(methylthio)-6-nitro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the benzothiophene core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not be suitable for.

Properties

IUPAC Name

methyl 3-acetamido-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-8(2)7-24-11-5-10(18(21)22)6-12-13(11)14(17-9(3)19)15(25-12)16(20)23-4/h5-6,8H,7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGKRITYPADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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METHYL 3-ACETAMIDO-4-[(2-METHYLPROPYL)SULFANYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLATE

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